molecular formula C16H20N2O2 B2478931 3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide CAS No. 2201506-42-3

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide

Cat. No. B2478931
CAS RN: 2201506-42-3
M. Wt: 272.348
InChI Key: DMUZKHWHXUVBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide, also known as PTN, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTN belongs to a class of compounds known as small molecule inhibitors, which are compounds that can selectively bind to specific proteins and inhibit their activity.

Mechanism of Action

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide works by selectively binding to specific proteins and inhibiting their activity. In cancer research, this compound inhibits the activity of AKT by binding to its active site and preventing its activation. In Alzheimer's disease and Parkinson's disease, this compound inhibits the aggregation of proteins by binding to their specific binding sites and preventing their aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease, this compound has been shown to prevent the aggregation of proteins and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide is its specificity towards specific proteins, which makes it an ideal candidate for targeted therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. In cancer research, this compound could be used in combination with other chemotherapeutic agents to enhance their efficacy. In Alzheimer's disease and Parkinson's disease, this compound could be used in combination with other drugs to prevent the aggregation of multiple proteins involved in the pathogenesis of these diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its specific binding to specific proteins makes it an ideal candidate for targeted therapies. However, further research is needed to optimize its pharmacokinetic properties and identify new therapeutic applications.

Synthesis Methods

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with acryloyl chloride to produce this compound. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the activity of a protein called AKT, which is involved in the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease, this compound has been shown to inhibit the aggregation of proteins that are involved in the pathogenesis of these diseases.

properties

IUPAC Name

3-(prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)17-11-10-16(20)18-14-9-5-7-12-6-3-4-8-13(12)14/h2,5,7,9H,1,3-4,6,8,10-11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUZKHWHXUVBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.